REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=2)=[O:9])=[CH:4][CH:3]=1.Cl.Cl[Sn]Cl.[OH-].[Na+]>O>[NH2:16][C:13]1[CH:14]=[CH:15][C:10]([C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)=[O:9])=[CH:11][CH:12]=1 |f:3.4|
|
Name
|
|
Quantity
|
132 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
693.3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
313.3 g
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
ice
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
solid
|
Quantity
|
322 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
36 °C
|
Type
|
CUSTOM
|
Details
|
with fast stirring in an ice-water bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3-L 3-neck flask equipped with a thermocouple controller, a mechanical stirrer, a condenser, and a nitrogen inlet/outlet adapter
|
Type
|
CUSTOM
|
Details
|
was turned off at 36° C
|
Type
|
TEMPERATURE
|
Details
|
which gradually increased to 77° C. over 1 h with gas evolution
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to form a foamy suspension
|
Type
|
CUSTOM
|
Details
|
was turned on at 77° C.
|
Type
|
TEMPERATURE
|
Details
|
gradually heated to 100° C. over 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 10° C.
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with deionized water (100 mL)
|
Type
|
CUSTOM
|
Details
|
The filtration cake was dried under air-suction at 20° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
in a vacuum oven at 60° C. for 24 h to yield a yellowish solid
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2 L×3)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine (1 L/each)
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated at 60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |